molecular formula C23H24N4O4S B2798427 N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053076-14-4

N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2798427
CAS No.: 1053076-14-4
M. Wt: 452.53
InChI Key: UVYIUCMORDHYDF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide (CAS 1053076-14-4) is a chemical compound supplied for research purposes. This compound has a molecular formula of C23H24N4O4S and a molecular weight of 452.53 g/mol . It features a complex structure that incorporates an imidazo[1,2-c]quinazolinone core linked via a thioacetamide chain to a 3,4-dimethoxyphenyl group . The specific physicochemical properties, such as an XLogP3 of 3.7 and a topological polar surface area of 118 Ų, suggest characteristics that may influence its solubility and permeability in biological systems . The precise mechanism of action and full biological profile of this compound are subjects for ongoing scientific investigation. Researchers can acquire this product in various quantities to suit their experimental needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the product's safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-13(2)20-22(29)27-21(26-20)15-7-5-6-8-16(15)25-23(27)32-12-19(28)24-14-9-10-17(30-3)18(11-14)31-4/h5-11,13,20H,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYIUCMORDHYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity based on available literature, including data tables and key findings from relevant studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A 3,4-dimethoxyphenyl group
  • An imidazoquinazoline moiety
  • A thioacetamide linkage

This structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this compound. The following table summarizes key findings:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Alam et al. Colon Cancer (HCT15)0.41–0.69Inhibition of cell proliferation
Alam et al. Melanoma (SK-MEL-2)0.48–13.50Induction of apoptosis through caspase activation
Alam et al. Ovarian Cancer (SK-OV-3)0.25–5.01Cell cycle arrest and apoptosis induction

These studies indicate that derivatives of the compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Proliferation : The compound has shown the ability to inhibit the growth of cancer cells significantly.
  • Induction of Apoptosis : It may trigger apoptotic pathways, as indicated by increased caspase activity in treated cells.
  • Cell Cycle Arrest : Studies suggest that it can cause cell cycle disruption, leading to decreased viability in cancer cell lines.

Study on Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the imidazoquinazoline core significantly impact the anticancer potency of related compounds. For instance:

  • Substituents at specific positions on the phenyl ring were found to enhance activity against certain cancer types.

Cytotoxicity Evaluation

In a comparative study involving various derivatives:

  • Compounds with methoxy groups exhibited higher inhibitory potency against prostate and colon cancer cell lines compared to those without such substituents .

Comparison with Similar Compounds

Key Observations :

  • The imidazoquinazolinone core in the target compound likely enhances planar rigidity, favoring interactions with biological targets like kinases or DNA topoisomerases.
  • The thioacetamide linker in the target compound introduces nucleophilic sulfur, which may participate in redox reactions or covalent binding, unlike the acetamide group in compound 4.1 .

Comparison :

  • The use of sulfuric acid in compound 4.1’s synthesis suggests acid-mediated cyclization, whereas the target compound’s imidazoquinazolinone core may require milder conditions due to its sensitive oxo group.
  • High yields in compound 4.1 highlight the efficiency of thiadiazole formation, whereas multi-step syntheses for fused quinazolinones often face challenges in regioselectivity .

Physicochemical Properties

Property Target Compound (Predicted) Compound 4.1 ()
Molecular Weight ~480–500 g/mol 383.69 g/mol
Solubility Low (lipophilic core) Moderate (polar thiadiazole and acetamide groups)
Stability Sensitive to hydrolysis (thioether bond) Stable under acidic conditions

Spectroscopic Data :

  • Compound 4.1 exhibits IR bands at 1670 cm⁻¹ (C=O stretch) and 1542 cm⁻¹ (C-N stretch), which differ from the target compound’s expected peaks due to its thioacetamide (C=S ~1250 cm⁻¹) and quinazolinone (C=O ~1700 cm⁻¹) groups .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazoline core, followed by thioether linkage and acetylation. Key steps include:
  • Use of polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitution .
  • Controlled temperature (room temperature to 80°C) and reaction time (monitored via TLC/HPLC) to avoid side products .
  • Purification via column chromatography or recrystallization to isolate intermediates and final product .
    Example Reaction Table :
StepReagents/ConditionsMonitoring TechniqueYield Optimization
Core formationDMF, K₂CO₃, 60°C, 12hTLC (ethyl acetate/hexane)Adjust stoichiometry (1.5:1 reagent ratio)
Thioether couplingThiol intermediate, DCM, RTHPLCNitrogen atmosphere to prevent oxidation

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. How can solubility challenges be addressed during in vitro testing?

  • Methodological Answer :
  • Use organic solvents like DMSO for stock solutions (10–20 mM) followed by dilution in aqueous buffers .
  • Employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility in biological assays .
  • Sonication or heating (40–50°C) to disperse insoluble aggregates .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
  • Molecular Docking : Tools like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., isopropyl, dimethoxyphenyl) to test steric/electronic effects .
  • Activity Profiling : Screen analogs against disease-relevant assays (e.g., kinase inhibition, apoptosis induction) .
    Example SAR Table :
AnalogSubstituent ModificationBiological Activity (IC₅₀)Key Finding
A-OCH₃ → -NO₂12 µM (kinase X)Increased hydrophobicity enhances potency
BIsopropyl → Cyclohexyl45 µM (kinase Y)Bulkier groups reduce cell permeability

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate hits using biophysical (SPR) and cell-based (e.g., viability, caspase-3) assays .
  • Dose-Response Analysis : Test multiple concentrations (0.1–100 µM) to rule out off-target effects at high doses .
  • Pathway Profiling : RNA-seq or phosphoproteomics to identify downstream targets affected by the compound .

Data Contradiction Analysis Example

Issue : Inconsistent cytotoxicity results in MTT vs. apoptosis assays.
Resolution :

  • Hypothesis : Compound may induce non-apoptotic cell death (e.g., ferroptosis).
  • Method :
    • Measure lipid peroxidation (malondialdehyde assay) .
    • Inhibit ferroptosis with liproxstatin-1 and reassess viability .
  • Outcome : If rescued, confirm ferroptosis mechanism; else, revisit assay conditions (e.g., incubation time) .

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